N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide
Overview
Description
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetylamino group, a sulfonyl group, and a chloropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioamides.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, or reduced amides.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are key functional groups that can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloropropanamide moiety may also play a role in binding to target proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide can be compared with similar compounds such as:
N-acetyl-4-aminobenzenesulfonamide: Lacks the chloropropanamide moiety, resulting in different chemical reactivity and biological activity.
4-acetamidobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of the chloropropanamide moiety, leading to different applications and reactivity.
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide:
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-7(12)11(16)13-9-3-5-10(6-4-9)19(17,18)14-8(2)15/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYBSWVMALRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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